molecular formula C11H14N4O2S B2759831 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione CAS No. 377060-31-6

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione

Cat. No. B2759831
M. Wt: 266.32
InChI Key: JJLCUZGXVNJTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is a chemical compound with the molecular formula C11H14N4O2S and a molecular weight of 266.321. It is intended for research use only and is not suitable for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. However, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals2.



Molecular Structure Analysis

The molecular structure analysis of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione is not readily available. However, a related compound, 1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione, has been studied in co-crystals with carboxylic acids3. This might provide some insights into the potential molecular structure of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione.



Chemical Reactions Analysis

Specific chemical reactions involving 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not available in the current literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not readily available in the current literature.


Scientific Research Applications

Sulfur-Transfer Agents and Synthesis Methods

Studies have explored the synthesis and properties of sulfur-containing compounds, providing insights into their potential applications in various fields, including materials science and organic synthesis. For instance, Klose, Reese, and Song (1997) described the preparation of sulfur-transfer agents, showcasing methods to synthesize compounds with sulfur functionalities, which could be relevant to the chemical modifications and applications of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. The methodologies outlined could be applicable in designing novel compounds with similar sulfur-containing moieties for research in materials science and organic chemistry (Klose, Reese, & Song, 1997).

Catalysis and Efficient Synthesis

Rahmani et al. (2018) reported on the efficient synthesis of pyridine-pyrimidines via a multi-component reaction, utilizing a catalyst that could potentially be applied in the synthesis or modification of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione. This highlights the compound's relevance in catalysis and synthetic chemistry, providing a basis for the development of new materials or drugs (Rahmani et al., 2018).

Anticancer Properties and Computational Chemistry

Sayın and Üngördü (2018) conducted computational investigations on caffeinated complexes, including analysis of molecular properties and potential anticancer activity. While not directly about 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, this study illustrates the importance of computational chemistry in evaluating the biological activities of complex molecules, potentially guiding research on the anticancer applications of similar compounds (Sayın & Üngördü, 2018).

Redox Sensors and Protein Sulfenation

Charles et al. (2007) discussed protein sulfenation as a redox sensor, employing a novel biotinylated derivative of dimedone to study sulfenation. This research underscores the compound's relevance in biochemistry and molecular biology, particularly in studying oxidative stress and redox signaling pathways. The methodologies and findings could inspire further research into the redox properties of 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione and its analogs (Charles et al., 2007).

Safety And Hazards

The safety and hazards associated with 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione are not readily available. It’s important to note that this compound is intended for research use only and is not suitable for human or veterinary use1.


Future Directions

Given the lack of available information on 1,3-Dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would greatly contribute to our understanding of this compound and its potential applications.


properties

IUPAC Name

1,3-dimethyl-8-methylsulfanyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-5-6-15-7-8(12-10(15)18-4)13(2)11(17)14(3)9(7)16/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLCUZGXVNJTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-1,3-dimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione

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